

# Vupanorsen: A Technical Overview of its Discovery and Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vupanorsen**

Cat. No.: **B611788**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vupanorsen** (formerly known as IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an investigational antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein, a key regulator of lipid metabolism.<sup>[1]</sup> Developed by Ionis Pharmaceuticals and later licensed by Pfizer, **vupanorsen** emerged from the understanding that genetic loss-of-function variants in the ANGPTL3 gene are associated with favorable lipid profiles and a reduced risk of cardiovascular disease.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial clinical development of **vupanorsen**, presenting key quantitative data and experimental methodologies.

## The Scientific Rationale: Targeting ANGPTL3

Angiopoietin-like 3 (ANGPTL3) is a glycoprotein primarily synthesized in the liver that plays a crucial role in regulating plasma lipid levels.<sup>[4][5]</sup> It inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL) and chylomicrons.<sup>[4][6]</sup> By inhibiting these lipases, ANGPTL3 raises the levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and other atherogenic lipoproteins.<sup>[4][7]</sup> Individuals with genetic deficiencies in ANGPTL3 exhibit reduced levels of these lipids and a decreased risk of

coronary artery disease, highlighting ANGPTL3 as a promising therapeutic target for dyslipidemia.[2][3]

## Vupanorsen: A Ligand-Conjugated Antisense Oligonucleotide

**Vupanorsen** is a second-generation N-acetyl galactosamine (GalNAc3)-conjugated ASO.[1][8][9] This design allows for targeted delivery to hepatocytes, the primary site of ANGPTL3 synthesis.[1][10]

### Mechanism of Action

Once inside the hepatocyte, **vupanorsen** binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby inhibiting the synthesis of the ANGPTL3 protein.[1] The reduction in ANGPTL3 levels leads to the disinhibition of LPL and EL, resulting in enhanced clearance of TRLs and a subsequent reduction in plasma triglycerides and other atherogenic lipoproteins.[4][6]



[Click to download full resolution via product page](#)

### Vupanorsen's Mechanism of Action

# Preclinical and Clinical Development

**Vupanorsen** underwent a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

## Phase 1 Studies

Phase 1 studies in healthy volunteers with elevated triglycerides demonstrated that **vupanorsen** was generally well-tolerated and led to dose-dependent reductions in ANGPTL3, triglycerides, LDL-C, non-HDL-C, and total cholesterol.[2][11] A study in Japanese adults with elevated triglycerides showed rapid absorption of **vupanorsen**, with a median time to maximum concentration (Tmax) of 2.0 to 3.5 hours.[12] Another Phase 1 study in Chinese adults with elevated triglycerides also showed rapid absorption and significant reductions in ANGPTL3 and lipid parameters.[9][13]

Table 1: Key Pharmacokinetic Parameters from a Phase 1 Study in Chinese Adults[9][13]

| Parameter                       | 80 mg Single Dose | 160 mg Single Dose |
|---------------------------------|-------------------|--------------------|
| Median Tmax (hours)             | 2.0               | 2.0                |
| Mean Terminal Half-life (hours) | 475.9             | 465.2              |

Table 2: Mean Percentage Change from Baseline in a Phase 1 Study in Chinese Adults[9][13]

| Parameter     | 80 mg Single Dose | 160 mg Single Dose |
|---------------|-------------------|--------------------|
| ANGPTL3       | -59.7%            | -69.5%             |
| Triglycerides | -41.9%            | -52.5%             |
| Non-HDL-C     | -23.2%            | -25.4%             |

## Phase 2a Study

A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study evaluated **vupanorsen** in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty

liver disease (NAFLD).[\[10\]](#)[\[14\]](#)[\[15\]](#) Patients received subcutaneous injections of **vupanorsen** or placebo for six months.[\[10\]](#)[\[15\]](#)

- Study Design: Randomized, double-blind, placebo-controlled, dose-ranging.[\[10\]](#)[\[14\]](#)
- Patient Population: 105 patients with fasting plasma triglyceride levels >150 mg/dL, type 2 diabetes, and NAFLD.[\[10\]](#)[\[14\]](#)
- Dosing Regimens:
  - 40 mg every four weeks (Q4W)[\[10\]](#)[\[15\]](#)
  - 80 mg every four weeks (Q4W)[\[10\]](#)[\[15\]](#)
  - 20 mg every week (QW)[\[10\]](#)[\[15\]](#)
- Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[\[10\]](#)[\[15\]](#)

Table 3: Efficacy Results from the Phase 2a Study (Placebo-Adjusted)[\[10\]](#)[\[15\]](#)

| Parameter            | 40 mg Q4W | 80 mg Q4W | 20 mg QW |
|----------------------|-----------|-----------|----------|
| Triglycerides        | -36%      | -53%      | -47%     |
| ANGPTL3              | -41%      | -59%      | -56%     |
| Apolipoprotein C-III | -         | -58%      | -        |
| Remnant Cholesterol  | -         | -38%      | -        |
| Total Cholesterol    | -         | -19%      | -        |
| Non-HDL-C            | -         | -18%      | -        |
| HDL-C                | -         | -24%      | -        |
| Apolipoprotein B     | -         | -9%       | -        |

The study met its primary endpoint, demonstrating significant, dose-dependent reductions in triglyceride levels.[\[2\]](#)[\[14\]](#) The most common adverse events were mild injection site reactions.[\[10\]](#)

## TRANSLATE-TIMI 70 (Phase 2b Study)

The TRANSLATE-TIMI 70 trial was a Phase 2b study designed to assess the efficacy and safety of escalating doses of **vupanorsen** in 286 statin-treated patients with elevated non-HDL-C ( $\geq 100$  mg/dL) and triglycerides (150-500 mg/dL).[1][11][16]

- Study Design: Randomized, double-blind, placebo-controlled, multicenter, dose-ranging.[16][17]
- Patient Population: 286 statin-treated adults with non-HDL-C  $\geq 100$  mg/dL and triglycerides 150-500 mg/dL.[1][16]
- Dosing Regimens:
  - 80, 120, or 160 mg subcutaneously every 4 weeks[11]
  - 60, 80, 120, or 160 mg subcutaneously every 2 weeks[11]
- Primary Endpoint: Percent change from baseline in non-HDL-C at 24 weeks.[11]



[Click to download full resolution via product page](#)

TRANSLATE-TIMI 70 Experimental Workflow

Table 4: Efficacy Results from the TRANSLATE-TIMI 70 (Phase 2b) Study[1][16][18]

| Parameter        | Placebo-Adjusted Percent Change from Baseline |
|------------------|-----------------------------------------------|
| Non-HDL-C        | -22.0% to -27.7% (all doses)                  |
| Triglycerides    | -41.3% to -56.8% (dose-dependent)             |
| ANGPTL3          | -69.9% to -95.2% (dose-dependent)             |
| LDL-C            | -7.9% to -16.0%                               |
| Apolipoprotein B | -6.0% to -15.1%                               |

While the study met its primary endpoint of reducing non-HDL-C, the effects on LDL-C and Apolipoprotein B were modest and not clearly dose-dependent.[1][16] Furthermore, safety concerns emerged at higher doses, including elevations in liver enzymes (ALT and AST) and dose-dependent increases in hepatic fat fraction.[3][19][20] Injection site reactions were also more frequent at higher doses.[1][20]

## Discontinuation of Clinical Development

In January 2022, Pfizer and Ionis announced the discontinuation of the clinical development program for **vupanorsen** for cardiovascular risk reduction and severe hypertriglyceridemia.[17][21] The decision was based on a thorough review of the data from the TRANSLATE-TIMI 70 study, which indicated a modest efficacy profile for reducing atherogenic lipoproteins coupled with safety concerns at higher doses.[16][20]

## Conclusion

**Vupanorsen** represented a novel therapeutic approach to lipid management by targeting ANGPTL3 synthesis. Its development from a strong genetic rationale to clinical trials demonstrated the potential of antisense technology in cardiovascular medicine. While the clinical development of **vupanorsen** was ultimately halted due to a challenging risk-benefit profile, the program has provided valuable insights into the role of ANGPTL3 in lipid metabolism and the development of ASO therapies. The data gathered from these studies will

undoubtedly contribute to the broader understanding of cardiovascular disease and inform future drug development efforts.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ahajournals.org](http://ahajournals.org) [ahajournals.org]
- 2. Positive Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) Presented at ESC Congress 2020 | Ionis Pharmaceuticals, Inc. [[ir.ionis.com](http://ir.ionis.com)]
- 3. Pfizer Announces Topline Results from Phase 2b Trial of Vupanorsen in Statin-treated Participants with Dyslipidemia | Pfizer [[pfizer.com](http://pfizer.com)]
- 4. ANGPTL3 as a Drug Target in Hyperlipidemia and Atherosclerosis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. [scbt.com](http://scbt.com) [scbt.com]
- 6. What are ANGPTL3 inhibitors and how do they work? [[synapse.patsnap.com](http://synapse.patsnap.com)]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 9. A Randomized, Open-Label, Phase I, Single-Dose Study of Antisense Oligonucleotide, Vupanorsen, in Chinese Adults with Elevated Triglycerides - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 10. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 11. [americanpharmaceuticalreview.com](http://americanpharmaceuticalreview.com) [americanpharmaceuticalreview.com]
- 12. A multi-purpose Japanese phase I study in the global development of vupanorsen: Randomized, placebo-controlled, single-ascending dose study in adults - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. A Randomized, Open-Label, Phase I, Single-Dose Study of Antisense Oligonucleotide, Vupanorsen, in Chinese Adults with Elevated Triglycerides - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 14. Positive Phase 2 Clinical Data of Vupanorsen (AKCEA-ANGPTL3-L(Rx)) Presented at ESC Congress 2020 [prnewswire.com]
- 15. Vupanorsen, an N-acetyl galactosamine-conjugated antisense drug to ANGPTL3 mRNA, lowers triglycerides and atherogenic lipoproteins in patients with diabetes, hepatic steatosis, and hypertriglyceridaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pfizer and Ionis announce discontinuation of vupanorsen clinical development program [prnewswire.com]
- 18. Higher-Dose ANGPTL3 Inhibitor Cuts Lipids but With Questionable Safety | MedPage Today [medpagetoday.com]
- 19. Ionis announces that Pfizer reports topline results from Phase 2b clinical study of vupanorsen [prnewswire.com]
- 20. Modest Effects, Safety Concerns Plague Vupanorsen in TRANSLATE-TIMI 70 | tctmd.com [tctmd.com]
- 21. pfizer.com [pfizer.com]
- To cite this document: BenchChem. [Vupanorsen: A Technical Overview of its Discovery and Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611788#the-discovery-and-initial-development-of-vupanorsen]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)